CYP2B6 Inhibition: Sub-100 nM Potency Versus Inactive/Weak Analogs
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide exhibits potent inhibition of CYP2B6 with an IC50 of 93 nM in human liver microsomes using bupropion as substrate [1]. In contrast, the unsubstituted analog aklomide (2-chloro-4-nitrobenzamide) lacks reported CYP2B6 inhibitory activity within relevant concentration ranges and instead shows only weak activity against other targets (e.g., MLL CXXC domain-DNA interaction potency >50 μM) . This N-cyclopropylethyl substitution is critical for achieving nanomolar CYP2B6 engagement, a property absent in the simpler nitrobenzamide scaffold.
| Evidence Dimension | CYP2B6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 93 nM |
| Comparator Or Baseline | Aklomide: no reported CYP2B6 inhibition; weak activity elsewhere (>50 μM) |
| Quantified Difference | >500-fold difference in CYP2B6 potency |
| Conditions | Human liver microsomes, bupropion substrate, 5 min preincubation, NADPH-regenerating system |
Why This Matters
Researchers requiring CYP2B6 modulation or screening for CYP liabilities must use this specific N-substituted compound, as aklomide and related analogs are effectively inactive against CYP2B6.
- [1] BindingDB. BDBM50366426 (CHEMBL4161819). IC50: 93 nM (CYP2B6). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366426 View Source
